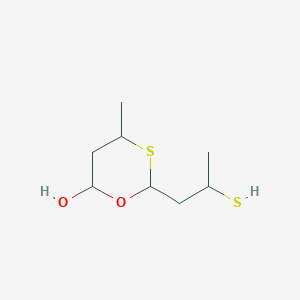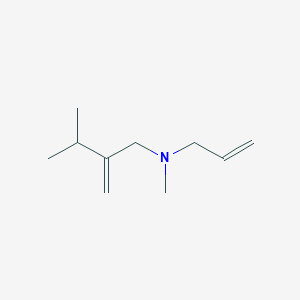![molecular formula C12H16OS B14620324 [1-(Phenylsulfanyl)cyclopentyl]methanol CAS No. 57557-47-8](/img/structure/B14620324.png)
[1-(Phenylsulfanyl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Phenylsulfanyl)cyclopentyl]methanol: is an organic compound characterized by a cyclopentyl ring substituted with a phenylsulfanyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Phenylsulfanyl)cyclopentyl]methanol typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclopentyl ring.
Addition of the Methanol Group: The methanol group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: [1-(Phenylsulfanyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclopentyl derivatives.
科学的研究の応用
Chemistry: : [1-(Phenylsulfanyl)cyclopentyl]methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: : The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: : Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [1-(Phenylsulfanyl)cyclopentyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the methanol group can undergo metabolic transformations. These interactions and transformations can modulate biological pathways and exert specific effects.
類似化合物との比較
Similar Compounds
[1-(Phenylsulfanyl)cyclohexyl]methanol: Similar structure but with a cyclohexyl ring.
[1-(Phenylsulfanyl)cyclopropyl]methanol: Similar structure but with a cyclopropyl ring.
[1-(Phenylsulfanyl)cyclobutyl]methanol: Similar structure but with a cyclobutyl ring.
Uniqueness
- The cyclopentyl ring in [1-(Phenylsulfanyl)cyclopentyl]methanol provides unique steric and electronic properties compared to its cyclohexyl, cyclopropyl, and cyclobutyl analogs. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity.
特性
CAS番号 |
57557-47-8 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC名 |
(1-phenylsulfanylcyclopentyl)methanol |
InChI |
InChI=1S/C12H16OS/c13-10-12(8-4-5-9-12)14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |
InChIキー |
OBDUHMZWQMQTAJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


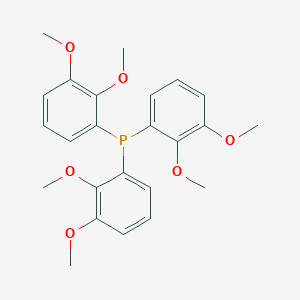
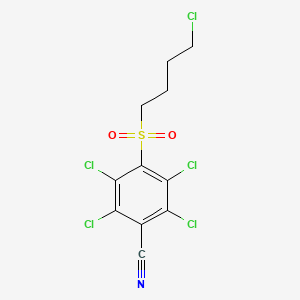
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
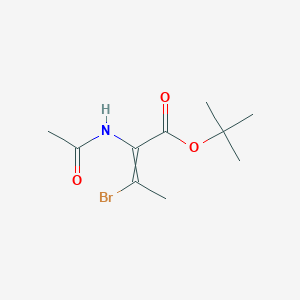

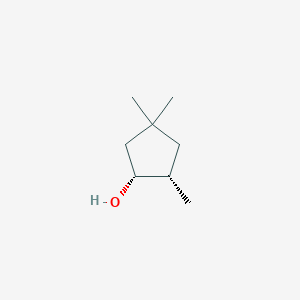
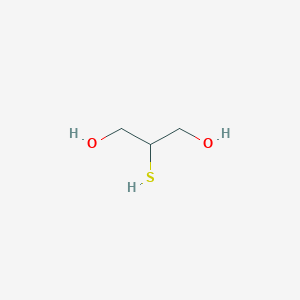
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
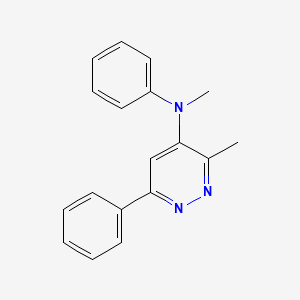
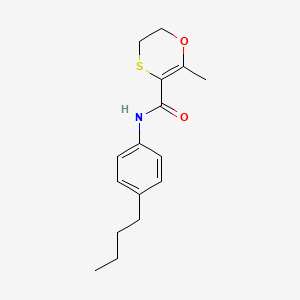
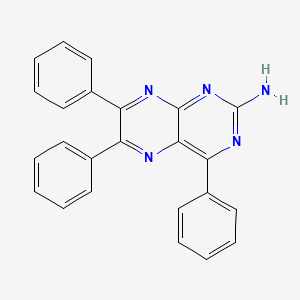
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
